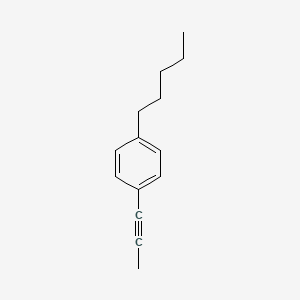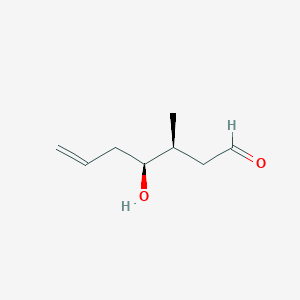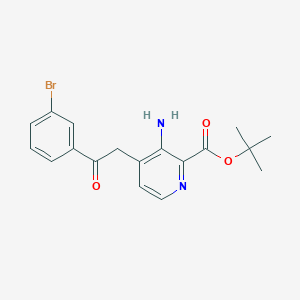![molecular formula C10H16S B14238894 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene CAS No. 499212-34-9](/img/structure/B14238894.png)
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene is an organic compound with the molecular formula C10H16S. It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties. This compound is also known by other names such as 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a diene with a sulfur-containing reagent, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors, advanced catalysts, and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different bicyclic derivatives .
Scientific Research Applications
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding sulfur-containing compounds’ roles.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the compound can form bonds with various biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes, making the compound useful in studying biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: A similar compound with a saturated bicyclic structure.
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-: Another related compound with slight structural differences.
Uniqueness
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene is unique due to its specific bicyclic structure and the presence of a sulfur atom. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
499212-34-9 |
|---|---|
Molecular Formula |
C10H16S |
Molecular Weight |
168.30 g/mol |
IUPAC Name |
4,7,7-trimethyl-6-thiabicyclo[3.2.1]oct-4-ene |
InChI |
InChI=1S/C10H16S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h8H,4-6H2,1-3H3 |
InChI Key |
VXJBEAZRXFIYIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC1)C(S2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


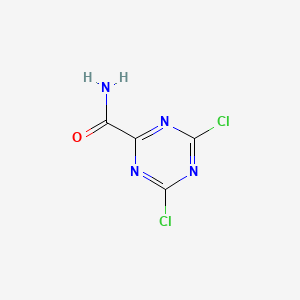
![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
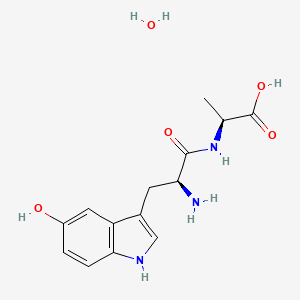
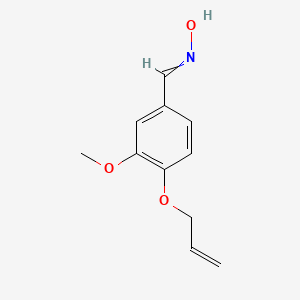
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
